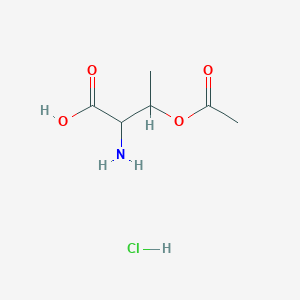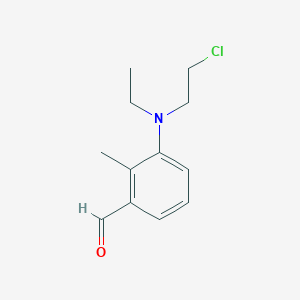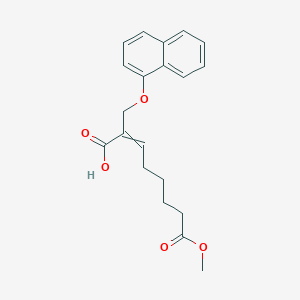
(S)-2-Diphenylphosphino-2'-methyl-1,1'-binaphthyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, featuring a binaphthyl backbone with a diphenylphosphino group, allows it to effectively coordinate with metal centers, facilitating a range of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’-methyl-1,1’-binaphthyl.
Phosphination: The key step involves the introduction of the diphenylphosphino group. This is usually achieved through a reaction with chlorodiphenylphosphine in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it useful in the study of biological systems and the development of chiral drugs.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is crucial.
作用机制
The mechanism by which (S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl exerts its effects involves coordination with metal centers to form chiral complexes. These complexes can then catalyze various reactions with high enantioselectivity. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
®-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-Diphenylphosphino-1,1’-binaphthyl: Lacks the methyl group, resulting in different steric and electronic properties.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl: Contains a methoxy group instead of a methyl group, affecting its reactivity and selectivity.
Uniqueness
(S)-2-Diphenylphosphino-2’-methyl-1,1’-binaphthyl is unique due to its specific chiral configuration and the presence of the diphenylphosphino group, which provides a balance of steric and electronic effects that enhance its performance as a chiral ligand in asymmetric synthesis.
属性
分子式 |
C33H25P |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H25P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-23H,1H3 |
InChI 键 |
ZBIBHTIPNJBQML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


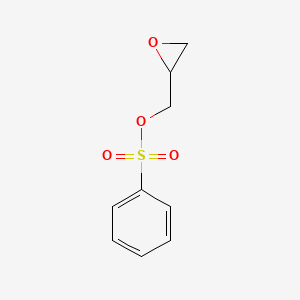
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
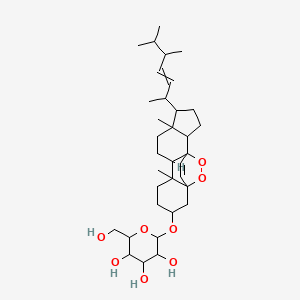

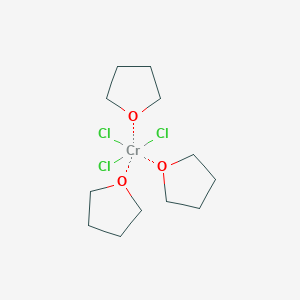
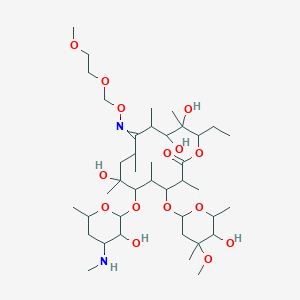
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
